molecular formula C11H18BN3O4S B2760330 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide CAS No. 1086063-51-5

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide

Cat. No.: B2760330
CAS No.: 1086063-51-5
M. Wt: 299.15
InChI Key: SXJBLRHPTZLDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is an organic compound that features both boronic ester and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide typically involves multiple steps:

  • Formation of the Boronic Ester: : The initial step involves the reaction of 2-amino-5-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.

  • Sulfonamide Formation: : The boronic ester intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino and sulfonamide groups.

    Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, which are useful in forming carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can oxidize the amino group to form nitro derivatives.

    Reduction: Reducing agents such as sodium borohydride can reduce the sulfonamide group to the corresponding amine.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation Products: Nitro derivatives of the pyridine ring.

    Reduction Products: Amines derived from the sulfonamide group.

    Coupling Products: Biaryl compounds formed via Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl structures through Suzuki-Miyaura coupling.

Biology

    Enzyme Inhibition: Boronic esters are known to inhibit serine proteases, making this compound a potential candidate for enzyme inhibition studies.

Medicine

    Drug Development: The compound’s ability to form stable complexes with biological molecules makes it a potential candidate for drug development, particularly in targeting enzymes and receptors.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine-5-boronic acid pinacol ester: Similar in structure but lacks the sulfonamide group.

    N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar in structure but with a methoxy group and a cyclopropane ring.

Uniqueness

The presence of both boronic ester and sulfonamide groups in 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide makes it unique, providing dual functionality that can be exploited in various chemical reactions and applications. This dual functionality is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BN3O4S/c1-10(2)11(3,4)19-12(18-10)7-5-8(20(14,16)17)9(13)15-6-7/h5-6H,1-4H3,(H2,13,15)(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJBLRHPTZLDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.